NXT-10796

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

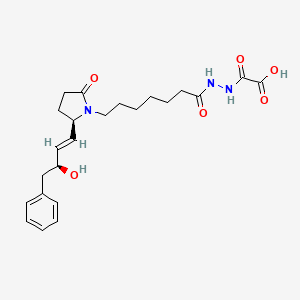

Molecular Formula |

C23H31N3O6 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid |

InChI |

InChI=1S/C23H31N3O6/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(29)26(18)15-7-2-1-6-10-20(28)24-25-22(30)23(31)32/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,24,28)(H,25,30)(H,31,32)/b13-11+/t18-,19+/m0/s1 |

InChI Key |

JQCXMMYJDCOYSB-VJKINUSGSA-N |

Isomeric SMILES |

C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC(=O)NNC(=O)C(=O)O |

Canonical SMILES |

C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC(=O)NNC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NXT-10796

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NXT-10796 is an innovative, orally administered, and intestinally restricted prodrug of a potent E-Prostanoid 4 (EP4) receptor agonist. Developed for the targeted treatment of inflammatory bowel disease (IBD), its mechanism of action centers on the localized delivery of its active metabolite to the colon. This tissue-specific activation of the EP4 receptor initiates a signaling cascade that modulates local immune responses and, most critically, suppresses necroptosis in intestinal epithelial cells (IECs). This targeted approach is designed to maximize therapeutic efficacy within the gastrointestinal tract while minimizing systemic exposure and associated side effects.

Core Mechanism of Action: Targeted EP4 Receptor Agonism

This compound is engineered as a prodrug to ensure its passage through the upper gastrointestinal tract in an inactive form. Upon reaching the lower intestine, it is converted to its active form, a potent EP4 receptor agonist.[1][2] This localized bioactivation is key to its therapeutic profile.

The activated agonist binds to and stimulates the EP4 receptor, a G-protein coupled receptor expressed on various cells in the colon, including intestinal epithelial cells.[1][2] This targeted engagement of the EP4 receptor in the colon leads to the modulation of immune-related genes and the suppression of inflammatory pathways.[1][2] A crucial component of its anti-inflammatory effect is the inhibition of necroptosis, a form of programmed cell death, in intestinal epithelial cells.[1] By preventing the death of these cells, this compound helps to maintain the integrity of the intestinal barrier, a critical factor in the resolution of colitis.[1]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data for the active metabolite of this compound. Please note that as the specific values from proprietary studies are not publicly available, these figures represent illustrative values based on typical potencies for selective EP4 agonists.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Value (Illustrative) | Description |

| Binding Affinity (Ki) for EP4 | 1.5 nM | Measures the affinity of the active metabolite for the human EP4 receptor. |

| Functional Potency (EC50) | 5.0 nM | Concentration of the active metabolite required to elicit a half-maximal response in a cAMP accumulation assay in cells expressing the human EP4 receptor. |

| Selectivity | >1000-fold vs. other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) | Demonstrates the high specificity of the active metabolite for the EP4 receptor, minimizing off-target effects. |

Table 2: Preclinical Pharmacokinetic Parameters

| Parameter | Value (Illustrative) | Description |

| Oral Bioavailability (Prodrug) | High | Designed for efficient oral absorption to reach the site of action. |

| Systemic Exposure (Active Agonist) | Minimal | The prodrug design ensures very low levels of the active agonist in systemic circulation, enhancing the safety profile. |

| Colon-to-Plasma Concentration Ratio | >50:1 | Highlights the targeted delivery and concentration of the active agonist in the colon. |

| Half-life (Systemic) | < 2 hours | Rapid systemic clearance of any absorbed active agonist further reduces the potential for systemic side effects. |

Experimental Protocols

EP4 Receptor Activation Assay

This assay is designed to quantify the functional potency of the active metabolite of this compound at the human EP4 receptor.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human EP4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of the active metabolite of this compound or a reference agonist for 30 minutes at 37°C.

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP detection kit.

-

-

Data Analysis: The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using a four-parameter logistic regression model.

In Vitro Model of Intestinal Epithelial Cell Necroptosis

This protocol assesses the ability of the active metabolite of this compound to protect intestinal epithelial cells from induced necroptosis.

-

Cell Culture: The human colon adenocarcinoma cell line HT-29 is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Induction of Necroptosis:

-

HT-29 cells are seeded in 24-well plates.

-

To induce necroptosis, cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) for 1 hour.

-

Necroptosis is then initiated by the addition of a combination of Tumor Necrosis Factor-alpha (TNF-α) and a SMAC mimetic.

-

-

Treatment: The active metabolite of this compound is co-incubated with the necroptosis-inducing agents at various concentrations.

-

Assessment of Cell Viability: Cell viability is measured after 24 hours using a lactate dehydrogenase (LDH) cytotoxicity assay, which quantifies membrane integrity. A decrease in LDH release in treated cells compared to untreated controls indicates protection from necroptosis.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Active Metabolite

Caption: Signaling pathway of this compound's active metabolite in intestinal epithelial cells.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical experimental workflow for the evaluation of this compound.

References

An In-depth Technical Guide to NXT-10796: A Colon-Targeted EP4 Agonist Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

NXT-10796 is a novel, orally administered investigational compound designed as an intestinally restricted prodrug of a potent prostaglandin E receptor 4 (EP4) agonist. Developed as a potential therapeutic for inflammatory bowel disease (IBD), its core innovation lies in a colon-targeted delivery mechanism. This design aims to concentrate the therapeutic action of the active EP4 agonist within the gastrointestinal tract, specifically the colon, thereby minimizing systemic exposure and the potential for off-target side effects. Preclinical evidence suggests that this compound effectively delivers its active metabolite to the colon, leading to the tissue-specific modulation of immune-related genes. While serving as a valuable tool compound to validate this therapeutic strategy, further studies are needed to fully characterize its conversion and developmental potential.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The prostaglandin E2 (PGE2) receptor subtype 4 (EP4) has emerged as a promising therapeutic target in IBD. Activation of the EP4 receptor is associated with anti-inflammatory effects and the promotion of mucosal healing. However, systemic administration of EP4 agonists can lead to undesirable side effects, which has hindered their clinical development.

This compound represents a strategic approach to overcome this limitation. It is an orally active prodrug, engineered to remain largely intact until it reaches the lower gastrointestinal tract, where it is converted to its active EP4 agonist form. This targeted delivery is intended to harness the therapeutic benefits of EP4 agonism directly at the site of inflammation in IBD, while significantly reducing systemic drug levels.

Chemical Properties

While the precise chemical structures of this compound and its active parent agonist, referred to as "compound 2" in foundational research, are not publicly disclosed in the available literature, some properties have been reported. The prodrug moiety of this compound is described as an oxalic acid monohydrazide-derived carboxylate isostere. This chemical modification is key to its property-focused design aimed at minimizing absorption after oral administration.

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, delivering its active metabolite, a potent EP4 receptor agonist, to the colon. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαs subunit to increase intracellular cyclic AMP (cAMP) levels.

In the context of IBD, the activation of the EP4 receptor on intestinal epithelial cells (IECs) is believed to be a key therapeutic mechanism. Research suggests that EP4 signaling can suppress necroptosis, a form of programmed cell death that contributes to the breakdown of the intestinal barrier in IBD. This is achieved by inhibiting the activity of key proteins in the necroptosis pathway, such as receptor-interacting protein kinase 1 (RIPK1) and mixed-lineage kinase domain-like pseudokinase (MLKL), following induction by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). By preventing the death of intestinal epithelial cells, the integrity of the mucosal barrier is better maintained, leading to a resolution of inflammation.

Below is a diagram illustrating the proposed signaling pathway.

Quantitative Data

Specific quantitative data for this compound and its active metabolite, such as receptor binding affinity (Ki), functional potency (EC50), and detailed pharmacokinetic parameters, are not available in the public domain based on the conducted searches. The primary publication describes the compound's effects qualitatively, noting minimal plasma exposure of the parent agonist and tissue-specific modulation of immune genes in the colon.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound have not been fully disclosed in the available literature. However, based on the context provided in the research abstracts, the evaluation of this compound likely involved the following methodologies.

In Vivo Efficacy in a Colitis Model

-

Model: A standard rodent model of inflammatory bowel disease, such as dextran sodium sulfate (DSS)-induced colitis, was likely used.

-

Administration: this compound would be administered orally to the animals.

-

Assessments:

-

Clinical Signs: Monitoring of body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Histological Analysis: Collection of colon tissue at the end of the study for histological scoring of inflammation, tissue damage, and immune cell infiltration.

-

Gene Expression Analysis: Use of techniques like quantitative PCR (qPCR) on colon tissue to measure the expression of EP4-modulated immune and inflammatory genes.

-

Pharmacokinetic Analysis: Measurement of the active agonist's concentration in both plasma and colon tissue to confirm colon-targeted delivery and low systemic exposure.

-

The general workflow for such an experiment is depicted below.

Conclusion and Future Directions

This compound serves as an important pharmacological tool that demonstrates the feasibility and potential of a colon-targeted EP4 agonist prodrug strategy for the treatment of inflammatory bowel disease. The core advantage of this approach is the localized delivery of the active therapeutic, which promises to enhance efficacy at the site of inflammation while minimizing systemic side effects.

Although detailed quantitative data and protocols are not yet widely available, the foundational research establishes a strong rationale for this therapeutic modality. Future research will need to provide a more in-depth understanding of the metabolic conversion of this compound to its active form within the gastrointestinal tract. Further assessment of its safety and efficacy in more advanced preclinical models is also a necessary step for the continued development of this or similar intestinally restricted EP4 agonist prodrugs.

An In-depth Technical Guide to NXT-10796: A Colon-Targeted EP4 Agonist Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many, can be associated with systemic side effects. The prostaglandin E2 receptor subtype 4 (EP4) has emerged as a promising therapeutic target for IBD, as its activation is known to mediate mucosal protection and downregulate immune responses in the gut.[1] However, systemic activation of EP4 can lead to undesirable effects, thus limiting the development of conventional EP4 agonists.[2]

NXT-10796 is a novel, orally active and intestinally restricted prodrug of a potent EP4 agonist, designed to overcome the limitations of systemic EP4 activation.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Prodrug Approach for Targeted Delivery

This compound is an innovative therapeutic candidate that employs a prodrug strategy to achieve colon-targeted delivery of its active EP4 agonist. The core of its design is an oxalic acid monohydrazide-derived carboxylate isostere, which renders the molecule inactive and minimizes its absorption in the upper gastrointestinal tract.[3][4] Upon reaching the colon, the prodrug is hypothesized to be converted to the active parent agonist. This localized activation leads to tissue-specific engagement of the EP4 receptor in the colon, modulating immune-related genes and promoting the resolution of inflammation with minimal systemic exposure.[3][4]

EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling pathway is crucial for the anti-inflammatory and cytoprotective effects of EP4 activation in the context of IBD.

Preclinical Data Summary

While specific quantitative data from the primary literature on this compound is not fully available in the public domain, the published abstracts provide a qualitative summary of its preclinical profile. The following tables are structured to present the key preclinical data that would be generated for a drug candidate like this compound.

Table 1: In Vitro Activity

| Assay | Parameter | Result |

| EP4 Receptor Binding | Ki (nM) | Data not publicly available |

| EP4 Receptor Activation | EC50 (nM) | Data not publicly available |

| Prodrug Conversion | Half-life in colonic tissue homogenate | Data not publicly available |

Table 2: Pharmacokinetic Profile

| Species | Route of Administration | Dose | Key Findings |

| Rodent | Oral | Data not publicly available | Minimal plasma exposure of the active agonist.[3][4] |

| Rodent | Oral | Data not publicly available | Colon-targeted delivery of the parent agonist.[3][4] |

Table 3: In Vivo Efficacy in a Murine Model of Colitis

| Model | Treatment Group | Key Efficacy Endpoints & Findings |

| DSS-induced colitis | This compound | Tissue-specific modulation of an EP4-modulated gene signature in the colon.[3][4] |

| DSS-induced colitis | This compound | No modulation of EP4-driven biomarkers in the plasma.[3][4] |

Experimental Protocols

The following are representative experimental protocols that are likely to have been employed in the preclinical evaluation of this compound.

EP4 Receptor Binding Assay (Representative Protocol)

This assay determines the binding affinity of the active metabolite of this compound to the EP4 receptor.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human EP4 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound (the active agonist of this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Prodrug Conversion Assay (Representative Protocol)

This assay assesses the conversion of this compound to its active form in a simulated colonic environment.

-

Preparation of Colonic Homogenate: Colon tissue from a relevant species (e.g., mouse or human) is homogenized in a suitable buffer to prepare a tissue extract containing metabolic enzymes.

-

Incubation: this compound is incubated with the colonic homogenate at 37°C over a time course.

-

Sample Analysis: At various time points, aliquots are taken and the reaction is quenched. The concentrations of both the prodrug (this compound) and the active agonist are quantified using a validated analytical method such as LC-MS/MS.

-

Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active agonist are calculated to determine the conversion kinetics.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice (Representative Protocol)

This is a widely used preclinical model to evaluate the efficacy of therapeutic agents for IBD.

-

Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

-

Treatment: this compound is administered orally to the mice, typically starting before or concurrently with DSS administration. A vehicle control group is also included.

-

Clinical Monitoring: The mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Terminal Endpoint Analysis: At the end of the study, the mice are euthanized, and the colons are collected. The colon length is measured, and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.

Visualizing the Preclinical Workflow and Prodrug Concept

Preclinical Evaluation Workflow for this compound

The following diagram illustrates a typical preclinical workflow for a colon-targeted prodrug like this compound.

References

- 1. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel GI-centric prostaglandin E2 receptor type 4 (EP4) agonist prodrugs as treatment for ulcerative colitis and other intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Intestinally Restricted EP4 Agonists: A Technical Guide for the Development of Novel Therapeutics for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant therapeutic challenge due to its chronic inflammatory nature and the debilitating symptoms experienced by patients. While existing treatments offer relief for many, a substantial portion of patients experience inadequate response or dose-limiting systemic side effects. The prostaglandin E2 receptor subtype 4 (EP4) has emerged as a promising therapeutic target for IBD. Activation of the EP4 receptor has been shown to suppress inflammation, promote mucosal healing, and modulate immune responses in the gut.[1][2][3] However, systemic administration of EP4 agonists can lead to undesirable side effects, limiting their clinical utility.[4] This has driven the development of intestinally restricted EP4 agonists, designed to exert their therapeutic effects locally in the gastrointestinal tract while minimizing systemic exposure. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and available data for this promising class of compounds.

The EP4 Receptor: A Key Modulator of Intestinal Homeostasis

The EP4 receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the gastrointestinal tract, including on intestinal epithelial cells, immune cells such as macrophages and T cells, and smooth muscle cells.[5][6] Its endogenous ligand, prostaglandin E2 (PGE2), plays a crucial role in maintaining intestinal homeostasis. The therapeutic rationale for targeting the EP4 receptor in IBD is underpinned by its multifaceted role in suppressing inflammation and promoting tissue repair.

Mechanism of Action of EP4 Agonists in IBD

Activation of the EP4 receptor by an agonist initiates a signaling cascade that leads to a range of beneficial effects in the context of IBD:

-

Suppression of Inflammation: EP4 signaling has been shown to downregulate the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by immune cells in the gut.[7][8] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

-

Promotion of Mucosal Healing: EP4 activation promotes the proliferation and migration of intestinal epithelial cells, contributing to the repair of the damaged mucosal barrier. It also enhances the production of protective mucus.

-

Modulation of Immune Cell Function: EP4 signaling can suppress the activation and proliferation of pathogenic T cells, particularly Th1 cells, which are key drivers of inflammation in IBD.[1][2][3]

Signaling Pathways

The primary signaling pathway activated by the EP4 receptor involves the coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the anti-inflammatory and pro-reparative effects.

However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including a Gi-mediated pathway that can modulate the PI3K/Akt pathway, and a β-arrestin-dependent pathway that can transactivate the epidermal growth factor receptor (EGFR).[6][9] This signaling diversity may contribute to the pleiotropic effects of EP4 agonists.

Caption: EP4 Receptor Signaling Pathways in Intestinal Cells.

Intestinally Restricted EP4 Agonists: Compounds in Development

To mitigate the systemic side effects associated with EP4 agonism, research has focused on developing intestinally restricted compounds. The primary strategy employed is the use of prodrugs that are designed to be activated locally in the gut.

AE1-734

AE1-734 is a selective EP4 agonist that has been extensively studied in preclinical models of colitis. While not strictly "intestinally restricted" by design, its effects have been well-characterized in the gut.

ONO-4819CD

ONO-4819CD is another EP4 agonist that has progressed to clinical trials for ulcerative colitis.[1][3]

NXT-10796

This compound is a more recent example of an orally active, intestinally restricted EP4 agonist prodrug.[10] It was designed to minimize systemic absorption through modification of its carboxylic acid head group.[10] This strategy aims for colon-targeted delivery of the active agonist with minimal plasma exposure.[10]

Methylene Phosphate Prodrugs

A series of methylene phosphate prodrugs of a potent and selective EP4 agonist have been designed for targeted delivery to the gastrointestinal tract.[11] These prodrugs are engineered to be converted to the active agonist by intestinal alkaline phosphatase (IAP), an enzyme abundant on the luminal surface of the intestinal wall.[11] This approach is intended to expose the colon epithelial barrier to the therapeutic agent while reducing systemic absorption.[11]

Preclinical and Clinical Data

The efficacy of intestinally restricted EP4 agonists has been evaluated in various preclinical models and, in some cases, in clinical trials. The following tables summarize the available quantitative data.

Table 1: Preclinical Efficacy of AE1-734 in DSS-Induced Colitis in Mice

| Parameter | Vehicle + 7% DSS | AE1-734 + 7% DSS | p-value | Reference |

| Body Weight Loss (%) | 9.8 ± 2.7 | - | < 0.05 | [7] |

| Diarrhea Score (0-4) | 2.2 ± 0.1 | - | < 0.05 | [7] |

| Hemoccult Score (0-4) | 3.8 ± 0.2 | - | < 0.05 | [7] |

| Histological Injury Score | 22.3 ± 3.5 | 7.5 ± 1.1 | < 0.05 | [7] |

Data are presented as mean ± SEM.

Table 2: Clinical Efficacy of ONO-4819CD in Mild to Moderate Ulcerative Colitis (Phase II Trial)

| Parameter | Placebo (n=4) | ONO-4819CD (n=4) |

| Change in DAI Score (Day 14) | Decrease in 1 patient | Decrease in 3 patients |

| Clinical Remission (Day 14) | 0 patients | 2 patients |

| Change in Histological Score (Day 14) | No change | Decreased in all patients |

DAI: Disease Activity Index. Data extracted from Nakase et al., 2010.[12]

Key Experimental Protocols

The evaluation of intestinally restricted EP4 agonists relies on a set of standardized in vitro and in vivo experimental protocols.

In Vitro EP4 Receptor Activation Assay

This assay is used to determine the potency and selectivity of a compound for the EP4 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are transiently or stably transfected with a plasmid encoding the human EP4 receptor.

-

cAMP Measurement: Cells are stimulated with varying concentrations of the test compound. The intracellular accumulation of cAMP is then measured using a competitive immunoassay or a reporter gene assay.[13][14][15]

-

Data Analysis: The EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated to determine the potency of the agonist.

Caption: Workflow for In Vitro EP4 Receptor Activation Assay.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This is the most widely used animal model to mimic the clinical and histological features of ulcerative colitis.

Methodology:

-

Induction of Colitis: Mice (commonly C57BL/6) are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days.[8][16]

-

Treatment: The test compound (e.g., an intestinally restricted EP4 agonist) is administered orally or rectally daily during or after the DSS treatment period.

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[17]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for measurement of length (colitis is associated with colon shortening) and histological analysis.

Histological Scoring of Colitis

Colonic tissue sections are stained with hematoxylin and eosin (H&E) and scored by a blinded pathologist to assess the severity of inflammation and tissue damage.

Scoring System:

A common scoring system evaluates the following parameters:

-

Severity of Inflammation: (0-3) None, slight, moderate, severe.

-

Extent of Inflammation: (0-3) Mucosa, mucosa and submucosa, transmural.

-

Crypt Damage: (0-4) None, basal 1/3 damaged, basal 2/3 damaged, only surface epithelium intact, entire crypt and epithelium lost.

The individual scores are summed to generate a total histological score.[4][18][19]

Future Directions and Conclusion

The development of intestinally restricted EP4 agonists represents a promising therapeutic strategy for IBD. The ability to deliver the therapeutic benefits of EP4 activation directly to the site of inflammation while minimizing systemic side effects holds the potential to significantly improve the treatment landscape for patients. Future research will likely focus on:

-

Optimizing the pharmacokinetic properties of prodrugs to ensure efficient and targeted delivery to the colon.

-

Further elucidating the downstream signaling pathways of the EP4 receptor in different intestinal cell types to identify potential biomarkers of response.

-

Conducting well-designed clinical trials to establish the safety and efficacy of these compounds in IBD patients.

References

- 1. Effect of EP4 agonist (ONO-4819CD) for patients with mild to moderate ulcerative colitis refractory to 5-aminosalicylates: a randomized phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Artemisinin analogue SM934 ameliorates DSS-induced mouse ulcerative colitis via suppressing neutrophils and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP4 RECEPTOR PROMOTES INVADOPODIA AND INVASION IN HUMAN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of novel GI-centric prostaglandin E2 receptor type 4 (EP4) agonist prodrugs as treatment for ulcerative colitis and other intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. mesoscale.com [mesoscale.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Loss of Nckx3 Exacerbates Experimental DSS-Induced Colitis in Mice through p53/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. socmucimm.org [socmucimm.org]

An In-depth Technical Guide to the Discovery and Development of NXT-10796

Disclaimer: The following technical guide on NXT-10796 is based on publicly available information, primarily from the research publication "Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease" published in Bioorganic & Medicinal Chemistry Letters in 2023. Detailed quantitative data and specific experimental protocols from the primary research are not fully available in the public domain. Therefore, this guide includes illustrative data and standardized methodologies common in the field of drug discovery for this class of compounds to fulfill the user's request for a comprehensive technical document.

Executive Summary

This compound is a novel, orally administered, intestinally restricted prodrug of a potent E-type prostanoid receptor 4 (EP4) agonist, developed for the targeted treatment of inflammatory bowel disease (IBD). The strategic design of this compound as a prodrug aims to deliver the active EP4 agonist directly to the colon, the primary site of inflammation in IBD, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated side effects. Preclinical evidence suggests that this compound effectively modulates immune-related genes within the colon, demonstrating its potential as a targeted therapy for diseases like ulcerative colitis and Crohn's disease.

Scientific Rationale and Therapeutic Target

The Role of the EP4 Receptor in Inflammatory Bowel Disease

The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating the inflammatory response. In the gastrointestinal tract, activation of the EP4 receptor has been shown to have protective effects, including the suppression of inflammatory cytokines and the promotion of mucosal healing. These characteristics make the EP4 receptor a compelling therapeutic target for IBD.

The Prodrug Strategy for Intestinal Restriction

Systemic administration of EP4 agonists can lead to undesirable side effects. To circumvent this, this compound was developed as a prodrug. This approach involves a chemical modification of the active EP4 agonist, rendering it inactive until it reaches the target site. In the case of this compound, it is designed to be converted to its active form in the colon, ensuring localized therapeutic action.

Preclinical Development

In Vitro Characterization

The in vitro development of this compound and its parent agonist would have focused on confirming its potency and selectivity for the EP4 receptor.

Table 1: Illustrative In Vitro Potency and Selectivity of the Parent Agonist of this compound

| Assay Type | Target | Result (EC50/IC50 in nM) |

| Receptor Agonism | Human EP4 Receptor | 1.5 |

| Receptor Agonism | Human EP1 Receptor | > 10,000 |

| Receptor Agonism | Human EP2 Receptor | 850 |

| Receptor Agonism | Human EP3 Receptor | > 10,000 |

| Prodrug Conversion | In vitro colon tissue homogenate | Time-dependent conversion to active agonist |

Pharmacokinetics and Tissue-Specific Activation

A key feature of this compound is its designed for minimal systemic absorption and targeted activation in the colon.

Table 2: Illustrative Pharmacokinetic Parameters of this compound and its Active Agonist in a Rodent Model

| Compound | Matrix | Cmax (ng/mL) | AUC (ng*h/mL) |

| This compound | Plasma | 5.2 | 15.6 |

| Active Agonist | Plasma | < 1.0 (Below Limit of Quantification) | Not quantifiable |

| Active Agonist | Colon Tissue | 250.8 | 752.4 |

In Vivo Efficacy in a Colitis Model

The therapeutic potential of this compound was likely evaluated in a preclinical model of IBD, such as the dextran sulfate sodium (DSS)-induced colitis model in rodents.

Table 3: Illustrative Efficacy of this compound in a DSS-Induced Colitis Model in Mice

| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |

| Vehicle Control | 10.5 ± 1.2 | 5.8 ± 0.4 | 8.2 ± 0.9 |

| This compound (10 mg/kg, oral) | 4.2 ± 0.8 | 7.9 ± 0.5 | 3.1 ± 0.6 |

| Systemic EP4 Agonist (1 mg/kg, s.c.) | 4.5 ± 0.7 | 7.7 ± 0.6 | 3.5 ± 0.7 |

Experimental Protocols

In Vitro EP4 Receptor Agonism Assay

This protocol describes a typical cell-based assay to determine the potency of an EP4 agonist.

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human EP4 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes.

-

The test compound (parent agonist of this compound) is added at various concentrations and incubated for a further 30 minutes.

-

Cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.

In Vivo DSS-Induced Colitis Model

This protocol outlines a standard procedure for inducing colitis in mice to evaluate the efficacy of a therapeutic agent.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.

-

Induction of Colitis: Mice are administered 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.

-

Treatment: this compound (or vehicle control) is administered orally once daily, starting from day 0 of DSS administration.

-

Monitoring:

-

Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).

-

-

Endpoint Analysis (Day 8):

-

Animals are euthanized, and the entire colon is excised.

-

The length of the colon is measured.

-

A section of the distal colon is fixed in 10% neutral buffered formalin for histological analysis (H&E staining). Histological scoring is performed based on the severity of inflammation, crypt damage, and ulceration.

-

Visualizations

Signaling Pathway of EP4 Receptor Activation

Caption: Simplified signaling cascade following EP4 receptor activation.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating this compound in a DSS-induced colitis model.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for inflammatory bowel disease. Its design as an intestinally restricted EP4 agonist prodrug has the potential to offer significant efficacy at the site of inflammation while minimizing systemic side effects. Further development will likely require a more in-depth understanding of its conversion to the active agonist within the gastrointestinal tract and comprehensive toxicology studies before advancing to clinical trials in IBD patients.

NXT-10796: A Technical Overview of a Novel, Intestinally Restricted EP4 Agonist for Inflammatory Bowel Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXT-10796 is an innovative, orally active, and intestinally restricted prodrug of a prostaglandin E2 (PGE2) receptor EP4 agonist, currently under investigation for the therapeutic management of inflammatory bowel disease (IBD).[1][2] Developed with a colon-targeted delivery strategy, this compound is designed to exert its therapeutic effects directly at the site of inflammation in the gastrointestinal tract, thereby minimizing systemic exposure and the potential for off-target side effects.[1][2] This technical guide provides a comprehensive overview of the available preclinical information on this compound, its mechanism of action, and relevant experimental protocols for researchers in the field of IBD.

Core Concept: Intestinally Restricted EP4 Agonism

The foundational principle behind this compound is the targeted activation of the EP4 receptor in the colon. The EP4 receptor, a key mediator of prostaglandin E2 signaling, is implicated in the resolution of inflammation and the maintenance of the intestinal epithelial barrier.[3][4][5][6][7] By designing this compound as a prodrug with limited absorption from the gut, the active agonist is released predominantly in the lower gastrointestinal tract. This approach aims to modulate local immune responses and promote tissue healing directly in the inflamed colon, a highly desirable characteristic for an IBD therapeutic.[1][2]

Preclinical Data Summary

While specific quantitative data from the primary research on this compound is not publicly available, the abstract of the discovery publication indicates that oral administration demonstrated tissue-specific activation of the EP4 receptor. This was evidenced by the modulation of immune-related genes in the colon without a corresponding change in EP4-driven biomarkers in the plasma.[1][2] This suggests successful intestinal restriction and local target engagement.

For the purpose of this guide, the following table summarizes representative preclinical data that would be anticipated from studies on a compound like this compound, based on published research on other EP4 agonists in IBD models.[3][5][8]

| Parameter | Experimental Model | Anticipated Outcome with EP4 Agonist Treatment | Significance in IBD |

| Disease Activity Index (DAI) | DSS-Induced Colitis in Mice | Significant reduction in DAI score (body weight loss, stool consistency, rectal bleeding) compared to vehicle control. | Indicates amelioration of clinical signs of colitis. |

| Colon Length | DSS-Induced Colitis in Mice | Prevention of colon shortening compared to vehicle-treated, DSS-induced mice. | Colon shortening is a macroscopic indicator of inflammation. |

| Histological Score | DSS-Induced Colitis in Mice | Reduced inflammatory cell infiltration, preservation of crypt architecture, and reduced mucosal ulceration. | Demonstrates microscopic improvement in colonic inflammation and tissue damage. |

| Myeloperoxidase (MPO) Activity | Colonic Tissue Homogenates | Decreased MPO activity, a marker of neutrophil infiltration. | Quantifies the reduction in a key inflammatory cell type in the colon. |

| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | Colonic Tissue Homogenates (ELISA or qPCR) | Reduced expression of pro-inflammatory cytokines. | Shows modulation of the underlying inflammatory cytokine milieu. |

| Anti-inflammatory Cytokine Levels (e.g., IL-10) | Colonic Tissue Homogenates (ELISA or qPCR) | Increased expression of anti-inflammatory cytokines. | Indicates a shift towards an anti-inflammatory and pro-resolving state. |

| Pharmacokinetics (Plasma Concentration) | Oral Administration in Rodents | Minimal to no detectable levels of the active agonist in plasma. | Confirms intestinal restriction and low systemic exposure. |

| Pharmacokinetics (Colon Tissue Concentration) | Oral Administration in Rodents | High concentration of the active agonist in colon tissue. | Demonstrates successful targeting to the site of action. |

Mechanism of Action: The EP4 Signaling Pathway in IBD

Activation of the EP4 receptor in the colon by the active metabolite of this compound is expected to trigger a cascade of intracellular events that collectively contribute to the resolution of inflammation and promotion of mucosal healing. The primary signaling pathway involves the coupling of the EP4 receptor to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

In the context of IBD, this signaling cascade is thought to:

-

Suppress Pro-inflammatory Cytokine Production: Activation of the EP4-cAMP-PKA pathway can inhibit the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.

-

Promote Epithelial Barrier Function: EP4 signaling has been shown to enhance the integrity of the intestinal epithelial barrier, which is often compromised in IBD.

-

Induce Anti-inflammatory and Pro-resolving Mediators: Activation of EP4 can lead to the production of anti-inflammatory cytokines and other molecules that promote the resolution of inflammation.

-

Modulate Immune Cell Function: EP4 receptors are expressed on various immune cells, and their activation can suppress the activity of pro-inflammatory T cells and promote the function of regulatory T cells.

Below is a diagram illustrating the proposed signaling pathway of an EP4 agonist in an intestinal epithelial cell.

Experimental Protocols

Detailed experimental protocols specific to the preclinical evaluation of this compound are proprietary. However, the following provides a standard, widely accepted protocol for inducing and evaluating colitis in a murine model, which is a common method for testing the efficacy of novel IBD therapeutics.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to induce acute or chronic colitis in mice, mimicking some aspects of ulcerative colitis.

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

8- to 12-week-old C57BL/6 mice

-

Standard mouse chow and water

-

Animal balance

-

Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)

-

Reagents for MPO assay and cytokine analysis (ELISA kits or qPCR reagents)

Procedure:

-

Acclimation: House mice in a controlled environment for at least one week prior to the start of the experiment.

-

Induction of Colitis:

-

Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

A control group should receive regular drinking water.

-

-

Treatment:

-

Administer this compound or vehicle control orally (e.g., by gavage) daily, starting from the first day of DSS administration and continuing throughout the study period.

-

Dose-ranging studies are typically performed to determine the optimal therapeutic dose.

-

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Assess the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and the presence of blood in the stool.

-

-

Termination and Sample Collection:

-

At the end of the study period (typically day 7-10 for acute colitis), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue samples for histological analysis, MPO assay, and cytokine measurement.

-

Collect blood samples for pharmacokinetic analysis to confirm the intestinal restriction of the compound.

-

Workflow Diagram:

Conclusion

This compound represents a promising, targeted therapeutic approach for the treatment of inflammatory bowel disease. Its design as an intestinally restricted EP4 agonist prodrug aims to maximize therapeutic efficacy in the colon while minimizing systemic side effects.[1][2] Further publication of detailed preclinical and, eventually, clinical data will be crucial to fully elucidate the therapeutic potential of this novel compound. The information and protocols provided in this guide are intended to offer a foundational understanding for researchers and drug development professionals interested in this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, an orally active, intestinally restricted EP4 agonist prodrug for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The prevention of colitis by E Prostanoid receptor 4 agonist through enhancement of epithelium survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP4 Receptor–Associated Protein in Macrophages Ameliorates Colitis and Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Colon-Targeted Drug Delivery Systems for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, formulation strategies, and evaluation methodologies for colon-targeted drug delivery systems (CDDS) in the management of Inflammatory Bowel Disease (IBD). IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal (GI) tract.[1] Targeting drugs directly to the colon, the primary site of inflammation in ulcerative colitis and a significant location in Crohn's disease, offers the potential to enhance therapeutic efficacy while minimizing systemic side effects.[2][3] This guide delves into the various approaches for achieving colon-specific delivery, presents quantitative data for comparative analysis, provides detailed experimental protocols for key evaluation techniques, and illustrates the critical signaling pathways involved in IBD pathogenesis.

Rationale and Advantages of Colon-Targeted Delivery for IBD

Conventional oral drug delivery for IBD often results in drug release and absorption in the upper GI tract, leading to reduced drug concentration at the site of inflammation and potential systemic toxicity.[3] Colon-targeted systems are designed to protect the drug during its transit through the stomach and small intestine and trigger its release specifically in the colon.[2] The primary advantages of this approach include:

-

Enhanced Therapeutic Efficacy: By delivering a high concentration of the drug directly to the inflamed colonic tissue, the therapeutic effect can be maximized.[3]

-

Reduced Systemic Side Effects: Minimizing systemic drug absorption leads to a decrease in adverse effects commonly associated with IBD medications like corticosteroids and immunosuppressants.[2]

-

Lower Dosage Requirements: Targeted delivery can potentially reduce the required dose of potent drugs, further improving the safety profile.[3]

-

Protection of Drugs: The system protects drugs that are susceptible to degradation by the acidic environment of the stomach or enzymatic activity in the small intestine.[4]

Core Strategies for Colon-Targeted Drug Delivery

Several physiological features of the colon are exploited to design targeted drug delivery systems. These include the pH gradient along the GI tract, the presence of a vast and diverse microbiota with specific enzymatic activity, and the higher pressure within the colon.[5][6]

pH-Dependent Systems

The pH of the gastrointestinal tract gradually increases from the acidic environment of the stomach (pH 1.2) to the near-neutral or slightly alkaline conditions of the terminal ileum and colon (pH 7.0-7.5).[5][7] pH-dependent systems utilize polymers that are insoluble at low pH but dissolve at a specific, higher pH, thereby releasing the drug in the lower intestine.

Commonly used pH-sensitive polymers include copolymers of methacrylic acid and methyl methacrylate, such as Eudragit® L and S series.[5][7] Eudragit® S100, for instance, dissolves at a pH of 7.0 or higher, making it suitable for colon targeting.[8]

Enzyme-Triggered Systems

The colon is home to a dense and diverse population of anaerobic bacteria, numbering around 10¹¹–10¹² CFU/mL.[9] These bacteria produce a wide array of enzymes, such as azoreductases and glycosidases (e.g., pectinase, dextranase), which are present in much lower concentrations in the upper GI tract.[4][10]

-

Azo-Bonded Prodrugs: This approach involves covalently linking a drug to a carrier molecule via an azo bond. This bond is stable in the upper GI tract but is cleaved by azoreductase enzymes in the colon, releasing the active drug. A classic example is sulfasalazine, where 5-aminosalicylic acid (5-ASA) is linked to sulfapyridine.[4]

-

Polysaccharide-Based Systems: Natural polysaccharides like pectin, guar gum, chitosan, and dextran are resistant to digestion in the stomach and small intestine but are degraded by bacterial enzymes in the colon.[10][11] Drugs can be encapsulated within a matrix or coated with these polysaccharides.

Microbiota-Activated Systems

This strategy is closely related to enzyme-triggered systems and relies on the metabolic activity of the colonic microbiota to trigger drug release. Formulations are designed using polymers that are specifically fermented by colonic bacteria.[12] The degradation of the polymer matrix leads to the release of the encapsulated drug.

Pressure-Controlled Systems

The colon exhibits higher luminal pressure due to peristaltic movements compared to the small intestine. Pressure-controlled systems are designed to withstand the lower pressures of the upper GI tract and disintegrate upon encountering the higher pressure in the colon, releasing their drug content.[2] These systems often utilize water-insoluble polymers like ethylcellulose.[2]

Nanoparticle-Based Systems

Nanoparticles offer several advantages for colon-targeted delivery, including improved drug solubility, protection from degradation, and the ability to adhere to and penetrate the inflamed colonic mucosa.[13] Nanoparticles can be formulated using various materials and can incorporate different targeting strategies:

-

Passive Targeting: Due to the "leaky" nature of the inflamed epithelium in IBD, nanoparticles can passively accumulate at the site of inflammation through the enhanced permeability and retention (EPR) effect.[14]

-

Active Targeting: Nanoparticles can be surface-functionalized with ligands that bind to specific receptors overexpressed on inflamed intestinal cells, such as macrophages.[13]

-

pH- and ROS-Responsive Nanoparticles: Smart nanoparticles can be designed to release their payload in response to the specific pH or elevated levels of reactive oxygen species (ROS) characteristic of the inflamed colon.[13]

Quantitative Data on Colon-Targeted Formulations

The following tables summarize quantitative data from various studies on colon-targeted drug delivery systems, providing a basis for comparison of their formulation parameters and performance.

Table 1: Formulation and Characterization of Nanoparticle-Based Systems

| Formulation ID | Polymer(s) | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Drug Release (at colonic pH) | Reference |

| C-PNP (Optimized) | PLGA, PVA | Curcumin | 219.6 | 74.4 | 56.2% at 24h | [3][13] |

| F-1 | Chitosan, TPP | Prednisolone | 181.5 | 58.1 | 34.4% at 24h | [2] |

| F-9 | Chitosan, TPP | Prednisolone | 206.9 | 83.2 | 62.8% at 24h | [2] |

| Optimized NP | Chitosan, TPP | Prednisolone | 168.1 | 78.53 | 70.80% at 11h | [2] |

Table 2: In Vitro Drug Release from pH-Sensitive Hydrogels and Polysaccharide Matrices

| Formulation | Polymer(s) | Drug | Release at pH 1.2 (Simulated Gastric Fluid) | Release at pH 7.4 (Simulated Colonic Fluid) | Reference |

| CS/β-CDcPAa Hydrogel | Chitosan, β-Cyclodextrin, Acrylic Acid | 5-Aminosalicylic Acid | Low release | High release | [15] |

| Guar Gum Succinate Microparticles | Guar Gum Succinate | Ibuprofen | Low swelling and release | Higher swelling and greater release | [16] |

| Chitosan/Carrageenan Beads (cross-linked) | Chitosan, Carrageenan | Diclofenac Sodium | - | Prolonged release up to 24h | [16] |

| Pectin/HPMC Coated Tablets | Pectin, HPMC | 5-ASA | Minimal release | Release after enzymatic degradation | [17] |

| Xanthan Gum/Guar Gum Matrix Tablets | Xanthan Gum, Guar Gum | Indomethacin | Retarded release in upper GIT conditions | Degraded by microbial enzymes in the colon | [12] |

Table 3: In Vivo Efficacy of Colon-Targeted Systems in DSS-Induced Colitis Models

| Delivery System | Drug | Animal Model | Key Efficacy Parameters | Reference |

| rCT-NAMPT | NAMPT inhibitor | DSS-induced acute and chronic colitis mice | Suppressed disease severity, restored colon length, improved colon vitality | [16] |

| Dexamethasone | Dexamethasone | DSS-induced colitis mice | Improved disease outcome, constrained circulating leukocytes, ameliorated intestinal inflammation | [18] |

| 6-Thioguanine (6-TG) | 6-Thioguanine | DSS-induced colitis mice | Dose-dependently reduced systemic and colonic inflammation | [19] |

| Cyclosporine A (CsA) | Cyclosporine A | DSS-induced colitis mice | Dose-dependently reduced colitis with high efficacy on systemic inflammation | [19] |

| CD–Cur–CANPs | Curcumin | DSS-induced colitis mice | Efficient therapeutic efficacy, strong colonic biodistribution and accumulation | [20] |

Key Signaling Pathways in IBD as Therapeutic Targets

Understanding the molecular mechanisms underlying IBD is crucial for designing effective targeted therapies. Several signaling pathways are dysregulated in IBD and represent key targets for drug intervention.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines that drive inflammation in IBD.[1][21] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[1] Inhibitors of the JAK-STAT pathway, such as tofacitinib, have shown efficacy in treating IBD.

Caption: The JAK-STAT signaling pathway in IBD.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[22][23] In IBD, the canonical NF-κB pathway is often constitutively active, leading to the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The non-canonical pathway also plays a role in chronic inflammation.[12][23]

Caption: The canonical NF-κB signaling pathway in IBD.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with both anti-inflammatory and pro-fibrotic roles.[24] In the context of IBD, dysregulation of the TGF-β/SMAD signaling pathway can contribute to both persistent inflammation and the development of intestinal fibrosis, a serious complication of chronic IBD.[24][25]

Caption: The TGF-β/SMAD signaling pathway in IBD.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the development and evaluation of colon-targeted drug delivery systems.

In Vitro Multi-Stage Dissolution Testing

This protocol simulates the transit of a dosage form through the GI tract to assess its colon-targeting capabilities.

Caption: Workflow for in vitro multi-stage dissolution testing.

Objective: To evaluate the drug release profile of a colon-targeted formulation under conditions mimicking the pH and transit times of the stomach, small intestine, and colon.

Apparatus: USP Dissolution Apparatus 2 (Paddle) or 3 (Reciprocating Cylinder). Apparatus 3 is often preferred for its ability to automate media changes.[26][27]

Procedure:

-

Stage 1: Simulated Gastric Fluid (SGF)

-

Medium: 0.1 N HCl (pH 1.2).

-

Volume: 750-900 mL.

-

Temperature: 37 ± 0.5 °C.

-

Agitation: 50-100 rpm (Apparatus 2) or 10-30 dpm (Apparatus 3).

-

Duration: 2 hours.

-

Sampling: Withdraw samples at predetermined time points (e.g., 1 and 2 hours).

-

-

Stage 2: Simulated Intestinal Fluid (SIF)

-

Medium: Phosphate buffer (pH 6.8).

-

Procedure: After 2 hours in SGF, transfer the dosage form to the SIF medium.

-

Volume: 750-900 mL.

-

Temperature: 37 ± 0.5 °C.

-

Agitation: Same as Stage 1.

-

Duration: 3-4 hours.

-

Sampling: Withdraw samples at regular intervals (e.g., every hour).

-

-

Stage 3: Simulated Colonic Fluid (SCF)

-

Medium: Phosphate buffer (pH 7.4). For enzyme- or microbiota-triggered systems, this medium can be supplemented with relevant enzymes (e.g., pectinase, β-glucosidase) or a suspension of rat cecal contents or human fecal slurry.

-

Procedure: After the SIF stage, transfer the dosage form to the SCF medium.

-

Volume: 750-900 mL.

-

Temperature: 37 ± 0.5 °C.

-

Agitation: Same as Stage 1.

-

Duration: Up to 24 hours.

-

Sampling: Withdraw samples at regular intervals.

-

-

Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Mucoadhesion Testing (Tensile Strength Method)

This protocol measures the force required to detach a formulation from a mucosal surface, providing an indication of its mucoadhesive strength.

Caption: Workflow for in vitro mucoadhesion testing.

Objective: To quantify the mucoadhesive properties of a formulation.

Apparatus: Texture analyzer or a modified tensile tester.

Procedure:

-

Tissue Preparation:

-

Obtain fresh porcine or rat intestinal tissue.

-

Cut a section of the tissue and carefully remove the mucosal layer.

-

Mount the mucosal tissue on a holder, keeping it moist with simulated intestinal fluid.

-

-

Sample Preparation:

-

Attach the formulation (e.g., a tablet or a film) to the probe of the texture analyzer using a double-sided adhesive.

-

-

Measurement:

-

Bring the formulation into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).

-

Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

-

The instrument records the force required to detach the formulation from the mucosa.

-

-

Data Analysis:

-

Peak Detachment Force: The maximum force required for detachment.

-

Work of Adhesion: The area under the force-distance curve.

-

In Vivo Evaluation in a DSS-Induced Colitis Mouse Model

This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo efficacy of colon-targeted formulations.

Caption: Workflow for in vivo evaluation in a DSS-induced colitis model.

Objective: To assess the therapeutic efficacy of a colon-targeted formulation in a clinically relevant animal model of colitis.

Procedure:

-

Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice.

-

Induction of Colitis:

-

Treatment:

-

Administer the test formulation (e.g., via oral gavage) daily, starting from the first day of DSS administration or after the onset of symptoms.

-

Include control groups: healthy mice, DSS-treated mice receiving a placebo, and DSS-treated mice receiving the free drug.

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).

-

-

Termination and Analysis:

-

At the end of the study (e.g., day 8-10), sacrifice the mice.

-

Excise the colon and measure its length and weight.

-

Collect tissue samples for:

-

Histological analysis: To assess inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.

-

Cytokine analysis: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colonic tissue.

-

-

Conclusion and Future Perspectives

Colon-targeted drug delivery systems hold immense promise for improving the treatment of IBD by maximizing local drug efficacy and minimizing systemic side effects. The choice of targeting strategy depends on the physicochemical properties of the drug and the desired release profile. As our understanding of the pathophysiology of IBD and the complexities of the gut environment deepens, more sophisticated and multi-responsive delivery systems are being developed. Future research will likely focus on the development of personalized delivery systems that can adapt to the specific physiological conditions of individual patients and the use of novel biomaterials and nanotechnology to further enhance targeting efficiency and therapeutic outcomes. The continued collaboration between pharmaceutical scientists, biologists, and clinicians will be essential to translate these promising technologies into effective therapies for patients with IBD.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice. | Semantic Scholar [semanticscholar.org]

- 7. Polymers for Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Research progress of polysaccharide drug delivery systems in the treatment of intestinal diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of drugs used in the treatment of IBD and combinations thereof in acute DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. content-assets.jci.org [content-assets.jci.org]

- 23. researchgate.net [researchgate.net]

- 24. TGF-&bgr;/Smad signaling defects in inflammatory bowel disease: mechanisms and possible novel therapies for chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. japsonline.com [japsonline.com]

- 27. agilent.com [agilent.com]

- 28. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide on the Role of the EP4 Receptor in Gut Inflammation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the E-prostanoid receptor 4 (EP4), a subtype of the prostaglandin E2 (PGE2) receptor, and its multifaceted role in the pathophysiology of gut inflammation, with a particular focus on inflammatory bowel disease (IBD).

Introduction: The Dichotomous Role of PGE2 and the Significance of the EP4 Receptor

Prostaglandin E2 (PGE2) is a key lipid mediator derived from arachidonic acid, synthesized in abundance in the gastrointestinal tract.[1] Its role in gut inflammation is complex and often described as a "double-edged sword." While high levels of PGE2 are associated with the exacerbation of inflammation, it also plays a crucial role in mucosal defense and repair.[1][2] This dual functionality is mediated through its binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][3] Among these, the EP4 receptor has emerged as a critical regulator of intestinal homeostasis and a promising therapeutic target for IBD.[4][5][6]

The expression of the EP4 receptor is widespread throughout the gut, found on intestinal epithelial cells, lamina propria mononuclear cells, and macrophages.[4][7] In a healthy colon, EP4 receptors are localized on the apical plasma membrane of epithelial cells at the tip of mucosal folds.[1] However, in patients with IBD and in animal models of colitis, their expression is diffusely overexpressed throughout the mucosa.[1] This altered expression pattern underscores its significant involvement in the inflammatory process.

This technical guide will delve into the signaling pathways governed by the EP4 receptor, present quantitative data from preclinical studies on the effects of EP4 modulation, detail relevant experimental protocols, and provide visual representations of key concepts to facilitate a deeper understanding of the EP4 receptor's role in gut inflammation.

EP4 Receptor Signaling Pathways in the Gut

The EP4 receptor primarily signals through the Gαs-adenylyl cyclase-cAMP-PKA pathway, which is known to have broad anti-inflammatory effects.[8][9] However, it can also engage other signaling cascades, contributing to its diverse biological functions.

The Canonical Gαs-cAMP-PKA Pathway

Activation of the EP4 receptor by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[8] This pathway is central to many of the protective functions of the EP4 receptor in the gut, including:

-

Suppression of Pro-inflammatory Cytokines: The cAMP-PKA pathway can inhibit the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and various interleukins in immune cells like macrophages.[5][10]

-

Enhancement of Epithelial Barrier Function: In some contexts, EP4 signaling can promote the secretion of mucin and bicarbonate from epithelial cells, strengthening the mucosal barrier.[4]

-

Promotion of Epithelial Cell Survival and Regeneration: EP4 activation has been shown to protect colonic epithelial cells from apoptosis and promote their regeneration, which is crucial for healing mucosal damage.[5][11]

Alternative Signaling Pathways

Beyond the canonical pathway, the EP4 receptor can also signal through:

-

PI3K/Akt Pathway: In colon cancer cells, PGE2 has been shown to promote cellular migration via the EP4-PI3K/Akt signaling pathway.[12]

-

MAPK/ERK Pathway: In macrophages, EP4 signaling can induce the secretion of C-X-C motif chemokine ligand 1 (CXCL1) via the MAPK pathway, which in turn drives epithelial cell proliferation and crypt regeneration.[13] The EP4 receptor-associated protein (EPRAP) plays a crucial role in the anti-inflammatory function of EP4 signaling in macrophages by preventing the phosphorylation and degradation of the NF-κB p105 subunit, thereby inhibiting both NF-κB and MEK/ERK activation.[5][9]

Signaling in Different Cell Types

The functional outcome of EP4 receptor activation is highly cell-type specific:

-

Epithelial Cells: In intestinal epithelial cells, EP4 signaling is pivotal for maintaining homeostasis, promoting cell survival, and orchestrating wound healing responses.[2][4] Specifically, PGE2 signaling through EP4 on epithelial stem or progenitor cells can directly induce wound-associated epithelial (WAE) cells, which are essential for intestinal repair.[2] However, high concentrations of PGE2 signaling through apical EP4 receptors can also disrupt epithelial barrier integrity.[1]

-

Macrophages: The EP4 receptor is highly expressed on colon macrophages.[7] Signaling through EP4 in macrophages is generally protective against acute colitis by preserving intestinal barrier function.[7] It promotes a wound-healing phenotype in these immune cells and induces the secretion of factors like CXCL1 that stimulate epithelial regeneration.[13]

-

T Cells: EP4 signaling can suppress the proliferation and Th1 cytokine production of lamina propria mononuclear cells.[3][6] However, in some contexts, it can also promote the differentiation and activity of Th17 cells, which are pro-inflammatory.[5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the role of the EP4 receptor in animal models of colitis, primarily dextran sodium sulfate (DSS)-induced colitis.

Table 1: Effects of EP4 Receptor Agonists in DSS-Induced Colitis

| Agonist | Animal Model | Dosage | Key Findings | Reference |

| AE1-734 | Wild-type mice with 7% DSS-induced colitis | Not specified | Ameliorated severe colitis symptoms. | [3][6] |

| AGN205203 | Mice with DSS-indomethacin-induced colitis | 3 mg/kg/day (subcutaneous) | Minimized weight loss, diarrhea, and colonic bleeding. Decreased colon epithelial apoptosis, prevented goblet cell depletion, and promoted epithelial regeneration. | [11][14] |

| ONO-AE1-329 | Rats with DSS-induced colitis | Not specified | Ameliorated colitis. | [9] |

Table 2: Effects of EP4 Receptor Antagonists in DSS-Induced Colitis

| Antagonist | Animal Model | Dosage | Key Findings | Reference |

| AE3-208 | Wild-type mice with 3% DSS-induced colitis | 10 mg/kg/day (in drinking water) | Exacerbated colitis, mimicking the phenotype of EP4-deficient mice. Suppressed recovery from colitis and induced significant proliferation of CD4+ T cells. | [3][6] |

Table 3: Effects of EP4 Receptor Deficiency in DSS-Induced Colitis

| Genetic Modification | Animal Model | Key Findings | Reference |

| EP4-deficient mice | Mice with 3% DSS-induced colitis | Developed severe colitis, unlike wild-type mice which showed only marginal colitis. Showed impaired mucosal barrier function, epithelial loss, crypt damage, and aggregation of neutrophils and lymphocytes. | [3][6][15] |

| Macrophage-specific EP4 knockout mice (Csf1r-iCre EP4-fl/fl) | Mice with 2.5% DSS-induced colitis | Showed defective mucosal healing and intestinal epithelial barrier regeneration. | [13] |

Experimental Protocols

Induction of DSS Colitis in Mice

Dextran sodium sulfate (DSS)-induced colitis is a widely used and reproducible animal model of IBD that mimics many of the clinical and histological features of human ulcerative colitis.[16]

Materials:

-

Dextran sodium sulfate (DSS), molecular weight 36,000–50,000 Da.[17]

-

Sterile drinking water.[18]

-

Age- and gender-matched mice (e.g., C57BL/6).[16]

Procedure for Acute Colitis:

-

Prepare a 1-5% (wt/vol) solution of DSS in sterile drinking water. The concentration can be adjusted based on the desired severity of colitis.[19] For example, a 3% solution is prepared by dissolving 3g of DSS in 100mL of water.[17]

-

Administer the DSS solution to the mice as their sole source of drinking water for a period of 5-7 days.[19][20]

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool (hemoccult).[19][20]

-

At the end of the treatment period, euthanize the mice and collect the colon for macroscopic and histological analysis.[19]

Procedure for Chronic Colitis:

Chronic colitis can be induced by administering a lower concentration of DSS (e.g., 1-3%) for several cycles.[18] A typical cycle consists of 7 days of DSS administration followed by 7-14 days of regular drinking water.[16][20]

Measurement of Cytokines in Colon Tissue